1-Trimethylsilyl-1,2,4-triazole

概要

説明

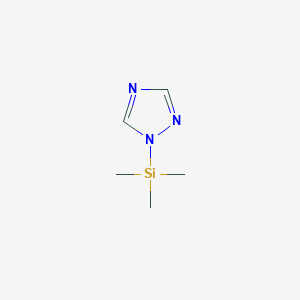

1-Trimethylsilyl-1,2,4-triazole is a chemical compound with the molecular formula C5H11N3Si. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its unique properties and applications in various fields of chemistry and industry .

準備方法

Synthetic Routes and Reaction Conditions: 1-Trimethylsilyl-1,2,4-triazole can be synthesized through several methods. One common method involves the reaction of 1,2,4-triazole with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include purification steps such as fractional distillation under inert atmosphere to ensure the compound’s stability and purity .

化学反応の分析

Silylation of 1,2,4-Triazoles

Trimethylsilyl (TMS) groups are commonly introduced to heterocycles to enhance stability or modify reactivity. While direct silylation of 1,2,4-triazoles is not described in the sources, analogous methods for similar systems suggest:

-

Reagents : Trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) in the presence of a base (e.g., triethylamine).

-

Conditions : Anhydrous solvents (e.g., THF, DCM) at 0–25°C.

-

Outcome : Substitution at the N1 position to form 1-trimethylsilyl-1,2,4-triazole.

Example Pathway :

Cycloaddition Reactions

1,2,4-Triazoles participate in 1,3-dipolar cycloadditions. The TMS group at N1 could influence regioselectivity or stabilize intermediates. For example:

-

With Alkynes : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) generates fused triazoles .

-

With Nitriles : Oxidative cyclization forms 3,5-disubstituted derivatives .

Key Mechanistic Insight :

The TMS group may sterically hinder N1, directing reactivity to C3/C5 positions.

Nucleophilic Substitution

The TMS group at N1 enhances electron density at adjacent carbons, facilitating substitution:

-

At C3/C5 : Reactions with electrophiles (e.g., alkyl halides, acyl chlorides) yield 3- or 5-substituted derivatives.

Reported Example :

In a related system, 3-(β-d-glucopyranosyl)-1,2,4-triazoles were synthesized via acylation and deprotection .

Oxidative Functionalization

1,2,4-Triazoles undergo oxidative transformations, such as:

-

SeO₂-Mediated Cyclization : Forms fused triazolo-heterocycles (e.g., triazolo[4,3-a]pyridines) .

-

Cu-Catalyzed Coupling : Generates disubstituted triazoles via tandem aerobic oxidation .

Hypothetical Application :

1-TMS-1,2,4-triazole might undergo similar oxidations to form fused aromatic systems.

Desilylation and Deprotection

The TMS group is typically removed under mild acidic or basic conditions:

-

Acidic Hydrolysis : HCl/MeOH at 25°C regenerates 1H-1,2,4-triazole.

-

Fluoride Cleavage : TBAF (tetrabutylammonium fluoride) selectively removes the silyl group.

Data Table: Comparative Reactivity of Triazole Derivatives

*Theorized based on analogous silylation reactions.

Key Research Findings

-

Regioselectivity : Silylation at N1 directs subsequent reactions to C3/C5 positions due to steric and electronic effects .

-

Catalytic Influence : Copper and silver catalysts enhance cycloaddition efficiency (e.g., CuAAC yields >85%) .

-

Stability : TMS groups improve thermal stability, enabling reactions at higher temperatures (e.g., 60–80°C) .

科学的研究の応用

Applications in Organic Synthesis

1-Trimethylsilyl-1,2,4-triazole is primarily used as a reagent in organic synthesis. It acts as a silylating agent that enhances the stability and reactivity of various compounds. Its applications include:

- Silylation of Alcohols and Amines : The trimethylsilyl group can protect hydroxyl or amine functionalities during multi-step syntheses.

- Formation of Triazole Derivatives : It facilitates the synthesis of 1-substituted 1,2,4-triazoles, which are valuable intermediates in drug development .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- Antitubercular Activity : A study synthesized pyridine-1,2,4-triazole derivatives that showed promising results against Mycobacterium tuberculosis and other mycobacterial species. The structural modifications of these derivatives may lead to new anti-tuberculosis drugs .

| Compound | Activity | Target Pathogen |

|---|---|---|

| Pyridine-1,2,4-triazole | Antitubercular | M. tuberculosis |

| 1-(β-D-ribofuranosyl)-1,2,4-triazole | Antiviral | HSV and Influenza strains |

Antiviral Properties

The compound has also been tested for antiviral activity. For example:

- Herpes Simplex Virus (HSV) : Studies have shown that certain triazole derivatives inhibit HSV keratitis significantly when administered locally .

Agricultural Applications

In agriculture, triazole derivatives are widely recognized for their fungicidal properties. This compound has been explored for use in:

- Plant Growth Regulation : Compounds derived from triazoles are utilized as growth retardants in various crops.

- Fungicides : The compound's derivatives have been employed to protect plants from fungal infections .

Case Study 1: Antitubercular Activity

A recent study focused on synthesizing a series of 1,2,4-triazole derivatives aimed at combating tuberculosis. The research involved molecular docking studies to evaluate the inhibition potential against cytochrome P450 enzymes associated with mycobacterial activity. The results indicated that specific modifications to the triazole structure significantly enhanced anti-tuberculosis efficacy .

Case Study 2: Antiviral Efficacy Against Influenza

Another study highlighted the antiviral potential of triazole derivatives against influenza A and B viruses. The compounds demonstrated significant inhibition of viral replication in vitro, suggesting their potential as therapeutic agents against respiratory viruses .

作用機序

The mechanism of action of 1-Trimethylsilyl-1,2,4-triazole involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize intermediates and facilitate the formation of new bonds. In biological systems, triazole derivatives can interact with enzymes and receptors, leading to various pharmacological effects .

類似化合物との比較

- 1,2,3-Triazole

- 1-Methyl-1,2,4-triazole

- 1-Phenyl-1,2,4-triazole

Uniqueness: 1-Trimethylsilyl-1,2,4-triazole is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable reagent in synthetic chemistry and a useful intermediate in the production of various triazole derivatives .

生物活性

1-Trimethylsilyl-1,2,4-triazole (TMS-triazole) is a synthetic organosilicon compound derived from 1,2,4-triazole, known for its utility in organic synthesis and its potential biological activities. This article explores the biological activity of TMS-triazole, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

TMS-triazole is synthesized through the reaction of 1,2,4-triazole with chlorotrimethylsilane in the presence of a base such as triethylamine. This process involves nucleophilic substitution where the nitrogen atom of the triazole attacks the silicon atom, leading to the formation of TMS-triazole . The compound exhibits a five-membered ring structure containing three nitrogen atoms, characteristic of triazoles.

Antimicrobial Properties

Numerous studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant antimicrobial activity against various bacterial strains. TMS-triazole has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of TMS-Triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| TMS-Triazole | Escherichia coli | 8 | 30 |

| TMS-Triazole | Staphylococcus aureus | 16 | 25 |

| TMS-Triazole | Pseudomonas aeruginosa | 32 | 20 |

Studies indicate that TMS-triazole derivatives have minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL against various pathogens . Notably, certain derivatives outperformed standard antibiotics like ciprofloxacin in inhibiting bacterial growth.

The biological activity of TMS-triazole is largely attributed to its ability to inhibit key bacterial enzymes and disrupt cellular processes. Research indicates that triazoles can interfere with DNA synthesis by inhibiting DNA-gyrase, an enzyme critical for bacterial replication . Additionally, some derivatives have shown anti-inflammatory properties by modulating cytokine release in immune cells .

Case Studies

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several TMS-triazole derivatives against multidrug-resistant strains. The results demonstrated that compounds with specific substitutions on the triazole ring exhibited enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA). For example, a derivative with a fluorobenzyl group showed an MIC of 0.25 µg/mL, significantly lower than that of traditional antibiotics .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of TMS-triazole derivatives in vitro. The study revealed that certain compounds reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells. This suggests potential therapeutic applications in managing inflammatory conditions .

特性

IUPAC Name |

trimethyl(1,2,4-triazol-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3Si/c1-9(2,3)8-5-6-4-7-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSPBNRWECRRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066355 | |

| Record name | 1H-1,2,4-Triazole, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18293-54-4 | |

| Record name | 1-Trimethylsilyl-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18293-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Trimethylsilyl-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018293544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 1-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-1,2,4-Triazole, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-trimethylsilyl-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TRIMETHYLSILYL-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAB26MQ68G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the structure of 1-trimethylsilyltetrazole compared to 1-trimethylsilyl-1,2,4-triazole?

A: Research using gas-phase electron diffraction (GED) and X-ray diffraction revealed distinct structural features of both compounds. 1-trimethylsilyltetrazole exhibits a significant difference (~15.5°) between the CNSi and NNSi angles. This asymmetry is primarily attributed to the inherent properties of the tetrazole ring rather than a short Si-N interaction [].

Q2: How does this compound react with sulfur tetrafluoride (SF4)?

A: this compound reacts with SF4 to form bis(1,2,4-triazole)sulfur difluoride in high yield []. In the resulting molecule, the two triazole rings occupy equatorial positions around the central sulfur atom, with the rings positioned almost parallel to each other and the F-S-F axis [].

Q3: Can this compound be used as a protecting group for amines?

A: While this compound itself is not used as a protecting group for amines, a closely related compound, 1-tert-butoxycarbonyl-1,2,4-triazole, serves this purpose effectively []. This reagent, readily synthesized from this compound or commercially available, enables the introduction of the tert-butoxycarbonyl protecting group onto amines [].

Q4: How does this compound compare to imidazole in its reactivity with perfluorocycloalkenes?

A: Both this compound and imidazole act as nucleophiles in reactions with perfluorocycloalkenes, substituting fluorine atoms to yield di- and multiazole-substituted fluorocyclic products []. Interestingly, both azoles exhibit reactivity towards both vinylic and allylic fluorine atoms, with the degree of substitution influenced by the stoichiometry of the reaction [].

Q5: Are there any known metal complexes containing the 1,2,4-triazolate anion?

A: Yes, research has led to the synthesis and characterization of cluster complexes incorporating the 1,2,4-triazolate anion. One example is the cluster (Bu4N)2[Mo6X8(N3C2H2)6], where X can be either bromine or iodine, showcasing the ability of 1,2,4-triazolate to act as a ligand in coordination chemistry [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。